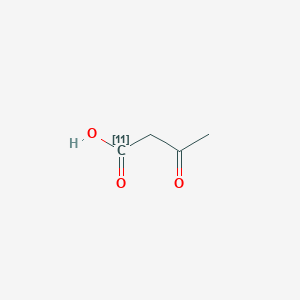

(11C)Acetoacetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(11C)Acetoacetic acid is a radiolabeled compound used primarily in positron emission tomography (PET) imaging. It is a derivative of acetoacetic acid, where the carbon-11 isotope is incorporated. Carbon-11 is a positron-emitting radionuclide with a half-life of approximately 20.4 minutes, making it suitable for short-term imaging studies. This compound serves as an important tracer for studying metabolic processes, particularly in the brain, where it acts as an alternative fuel to glucose .

準備方法

The synthesis of (11C)Acetoacetic acid involves the carboxylation of the enolate anion of acetone with carbon-11 dioxide. This reaction is typically carried out in tetrahydrofuran (THF) as a solvent, followed by hydrolysis and purification using ion-exchange chromatography. The total synthesis time is approximately 18 minutes, and the radiochemical yield is around 34% after decay correction . Another method involves fluoride-mediated desilylation, which provides a rapid and efficient incorporation of carbon-11 into organic molecules .

化学反応の分析

(11C)Acetoacetic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to produce acetoacetate, which is a key intermediate in ketone body metabolism.

Reduction: It can be reduced to form beta-hydroxybutyrate, another important ketone body.

Substitution: The compound can undergo nucleophilic substitution reactions, where the carbonyl group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

科学的研究の応用

(11C)Acetoacetic acid has several scientific research applications:

Chemistry: It is used as a tracer in PET imaging to study metabolic pathways and enzyme activities.

Biology: It helps in understanding the metabolic processes in various tissues, especially the brain, heart, and muscles.

Industry: It is used in the development of new radiopharmaceuticals and imaging agents for diagnostic purposes.

作用機序

(11C)Acetoacetic acid exerts its effects by serving as an alternative energy source to glucose. In the brain, it is taken up by cells and converted to acetoacetate, which is then metabolized to acetyl-CoA. Acetyl-CoA enters the citric acid cycle, producing energy in the form of ATP. The compound targets metabolic pathways involved in ketone body metabolism and provides insights into the energy utilization of tissues under various physiological and pathological conditions .

類似化合物との比較

(11C)Acetoacetic acid can be compared with other radiolabeled ketone bodies like (11C)beta-hydroxybutyrate and (11C)acetate. While all these compounds serve as alternative energy sources to glucose, this compound is unique in its ability to provide detailed insights into the metabolic processes of the brain and other tissues. Similar compounds include:

- (11C)beta-hydroxybutyrate

- (11C)acetate

- (11C)glucose Each of these compounds has its specific applications and advantages in PET imaging studies .

特性

CAS番号 |

53286-22-9 |

|---|---|

分子式 |

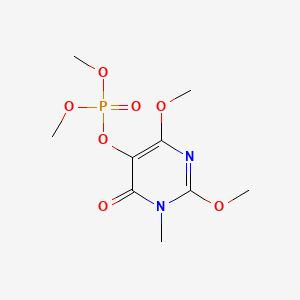

C4H6O3 |

分子量 |

101.09 g/mol |

IUPAC名 |

3-oxo(111C)butanoic acid |

InChI |

InChI=1S/C4H6O3/c1-3(5)2-4(6)7/h2H2,1H3,(H,6,7)/i4-1 |

InChIキー |

WDJHALXBUFZDSR-NUTRPMROSA-N |

異性体SMILES |

CC(=O)C[11C](=O)O |

正規SMILES |

CC(=O)CC(=O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。